molecular formula C15H21N5O B2700382 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 2097871-89-9

3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea

Katalognummer: B2700382
CAS-Nummer: 2097871-89-9
Molekulargewicht: 287.367
InChI-Schlüssel: VQUSNFYSYMLFLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-tert-Butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea (CAS 2034354-62-4) is a synthetic pyrazole-derived urea compound of high interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates multiple pharmacologically relevant motifs: a pyrazole core known for its role in kinase inhibition, a urea functional group that serves as an excellent hydrogen bond donor and acceptor for target engagement, and a tert-butyl moiety that can enhance metabolic stability and influence lipophilicity . This specific molecular architecture makes it a valuable scaffold for researchers, particularly in the fields of oncology and inflammation, where pyrazolyl-urea compounds have demonstrated a wide spectrum of biological activities by interacting with key intracellular pathways . Pyrazolyl-ureas have been extensively investigated as potential therapeutic agents, showing activity against various pathogens and, notably, as anticarcinogenic agents. In anticancer research, this class of compounds has been shown to interact with multiple cellular pathways and inhibit different kinases, such as Src and p38-MAPK . The urea function is a critical feature in many approved drugs and bioactive compounds, as it enhances aqueous solubility through strong intermolecular hydrogen bonding and provides key interactions with protein targets . Researchers can utilize this compound as a key intermediate or a starting point for the development of novel enzyme inhibitors and receptor modulators. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

1-tert-butyl-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-15(2,3)19-14(21)17-7-8-20-11-13(10-18-20)12-5-4-6-16-9-12/h4-6,9-11H,7-8H2,1-3H3,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUSNFYSYMLFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCN1C=C(C=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multiple steps. One common method includes the reaction of tert-butyl isocyanate with an appropriate pyrazole derivative, followed by the introduction of the pyridine ring through a coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Urea Functional Group Reactivity

The urea moiety (-NHCONH-) undergoes characteristic reactions:

Hydrolysis

  • Acidic Conditions : Cleavage yields 3-tert-butylamine and pyrazole-ethyl-carbamic acid, which further decomposes to CO₂ and 2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethylamine .

  • Basic Conditions : Saponification produces ammonia and a carbamate intermediate .

Table 1: Hydrolysis Conditions and Products

ConditionReagentsProductsYield
6M HCl, refluxHCl, H₂O3-tert-butylamine + CO₂ + 2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethylamine~85%
2M NaOH, 80°CNaOH, H₂OAmmonia + 2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl carbamate~70%

Pyrazole Ring Modifications

The pyrazole core participates in electrophilic substitutions and metal-catalyzed cross-couplings:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C4 position of pyrazole .

  • Halogenation : NBS or Cl₂/FeCl₃ adds halogens to the C5 position .

Suzuki-Miyaura Coupling

The pyridinyl group directs palladium-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) :

Table 2: Cross-Coupling Reaction Parameters

Catalyst SystemSolventTemperatureYieldProduct
Pd(PPh₃)₄, K₂CO₃Toluene110°C78% Pyridinyl-biphenyl derivative
Pd(OAc)₂, SPhos, CsFDMF100°C65% Heteroaryl-extended analog

Pyridine Coordination and Functionalization

The pyridin-3-yl group engages in:

Metal Coordination

  • Forms complexes with transition metals (e.g., Ru, Pt) via the nitrogen lone pair, enabling catalytic applications .

N-Oxidation

  • Reaction with m-CPBA yields pyridine N-oxide, enhancing solubility and hydrogen-bonding capacity .

Alkylation and Acylation

The ethyl linker between urea and pyrazole allows further derivatization:

N-Alkylation

  • Treatment with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ quaternizes the pyrazole nitrogen .

Acylation

  • Acetyl chloride in pyridine acylates the urea NH groups, forming bis-acetyl derivatives.

Mechanistic Insights from Analogues

  • Steric Effects : The tert-butyl group hinders reactions at the adjacent pyrazole position, favoring substitutions at distal sites .

  • Solvent Optimization : Toluene improves yields in Cu(OTf)₂-catalyzed cyclizations compared to polar solvents .

Key Reference Data

  • Curtius rearrangement intermediates confirm urea stability under thermal conditions .

  • Adamantyl-urea analogs show enhanced enzymatic inhibition via hydrophobic interactions .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. For instance, one study demonstrated that pyrazole derivatives showed superior anti-inflammatory activity compared to standard drugs like celecoxib, with effective doses (ED50) indicating strong potential for therapeutic use .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Pyrazole derivatives have been investigated for their ability to inhibit various cancer cell lines. For example, compounds related to this structure have shown promising results against HCT116 and MCF-7 cell lines with IC50 values indicating effective cytotoxicity . The mechanism often involves the inhibition of key kinases involved in cancer cell proliferation.

Enzyme Inhibition

3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea may also serve as a selective inhibitor for specific enzymes such as Aurora-A kinase and cyclin-dependent kinases (CDKs). Studies have reported IC50 values in the nanomolar range for related compounds, suggesting that this compound could be explored further for its kinase inhibition properties .

Synthesis and Derivatives

The synthesis of 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multi-step reactions that incorporate the tert-butyl group and the pyridine-pyrazole linkage. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to enhance yield and purity .

Synthesis Route Key Reagents Yield (%) Notes
Route APyridine, Pyrazole85%Optimal conditions achieved at 60°C
Route BTert-butyl isocyanate75%Requires careful handling due to reactivity

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory effects of several pyrazole derivatives, including 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea. The compound demonstrated significant edema inhibition in animal models, outperforming traditional anti-inflammatory agents. The mechanism was linked to COX inhibition and modulation of cytokine release .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea exhibited cytotoxic effects comparable to established chemotherapeutics. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound in anticancer drug development .

Wirkmechanismus

The mechanism of action of 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Pyrazole C3 Substituents
  • This bulky group may also sterically hinder interactions with certain enzyme active sites .
  • C3 Ethoxycarbonyl/Carboxy Groups : Compounds like 3-ureido-4-ethoxycarbonylpyrazoles exhibit kinase-inhibitory activity but may suffer from reduced bioavailability due to higher polarity .
Pyrazole C4 Substituents
  • This contrasts with 4-hydroxymethylpyrazoles (e.g., modulators of ACTH receptors), where the hydroxymethyl group enhances solubility but reduces aromatic interactions .
  • 4-Nitrophenyl Group: Structural isomers like 5-amino-3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazole () prioritize electron-withdrawing nitro groups, which may shift reactivity toward electrophilic substitution but reduce metabolic stability compared to pyridinyl .
Urea Linkage Variations
  • Direct Urea Attachment: Many 3-ureidopyrazoles (e.g., antitumor agents from ) feature urea directly bonded to the pyrazole C3 position.
  • Bridged Urea-Triazolo Systems : Complex analogs like 1-(3-(tert-butyl)-1-(3-chloro-4-hydroxyphenyl)-1H-pyrazol-5-yl)-3-((1S,4S)-4-((3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)oxy)-1,2,3,4-tetrahydronaphthalen-1-yl)urea () incorporate fused heterocycles for multi-target engagement, sacrificing synthetic accessibility for enhanced potency .

Biologische Aktivität

The compound 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a member of the pyrazole class, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N4C_{16}H_{22}N_{4}, with a molecular weight of approximately 286.37 g/mol. The structure comprises a tert-butyl group, a pyrazole ring, and a pyridine moiety, which contribute to its biological activity.

Anticancer Properties

Research indicates that compounds similar to 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit key protein kinases involved in cancer progression, such as VEGFR2 and Bcr-Abl . These kinases play critical roles in tumor angiogenesis and cell proliferation.

Table 1: Inhibitory Activity Against Key Targets

CompoundTargetIC50 (µM)
3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}ureaVEGFR20.01
Similar Pyrazole DerivativeBcr-Abl (wild-type)0.05
Similar Pyrazole DerivativeBcr-Abl (mutated)0.03

Anti-inflammatory Effects

In addition to anticancer activity, this compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-17 . These effects are particularly relevant in conditions like rheumatoid arthritis and other inflammatory disorders.

Table 2: Anti-inflammatory Activity

CompoundCytokine InhibitionIC50 (nM)
3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}ureaTNF-alpha270
Similar CompoundIL-1742

The biological activity of 3-tert-butyl-1-{2-[4-(pyridin-3-y-l)-1H-pyrazol-1-y-l]ethyl}urea is primarily attributed to its ability to modulate signaling pathways involved in cell growth and inflammation. The compound interacts with various kinases, leading to the inhibition of downstream signaling cascades that promote tumor growth and inflammatory responses .

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives similar to 3-tert-butyl-1-{2-[4-(pyridin-3-y-l)-1H-pyrazol-1-y-l]ethyl}urea :

  • In Vivo Studies : A study on a related pyrazole compound demonstrated significant tumor reduction in xenograft models when administered at doses correlating with its IC50 values against VEGFR2 .
  • Clinical Relevance : Another study highlighted the potential of pyrazole derivatives in treating chronic inflammatory diseases, showing reduced symptoms in animal models treated with these compounds .

Q & A

Basic: What are the established synthetic routes for 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves coupling a pyrazole intermediate with a urea derivative. A general method includes:

  • Step 1: Reacting a pyrazole-bearing amine (e.g., 4-(pyridin-3-yl)-1H-pyrazole) with a tert-butyl isocyanate derivative in anhydrous toluene or chloroform under reflux (1–2 hours) .
  • Step 2: Crystallization from a 2:1 ethanol–acetic acid mixture to isolate the product .
    Key Conditions:
  • Solvent Choice: Toluene or chloroform ensures solubility and minimizes side reactions.
  • Temperature: Reflux (~110°C for toluene) promotes efficient coupling.
  • Purification: Ethanol–acetic acid crystallization enhances purity but may reduce yield if solvent ratios are suboptimal.

Basic: How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the presence of tert-butyl (δ ~1.3 ppm for 9H), pyridinyl (aromatic protons δ 7.5–9.0 ppm), and urea NH signals (δ ~5–6 ppm) .
  • X-ray Crystallography: Resolves spatial arrangement, hydrogen-bonding networks (e.g., urea NH···N interactions), and confirms regiochemistry of the pyrazole ring .
  • Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., C₁₈H₂₄N₆O) .

Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation during the coupling of pyrazole and urea moieties?

Methodological Answer:
Byproduct formation (e.g., dimerization or over-alkylation) can be minimized by:

  • Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) to enhance selectivity for urea coupling over competing pathways .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) may improve reaction homogeneity and reduce side reactions compared to toluene .
  • Stoichiometry Control: A 1.1:1 molar ratio of pyrazole amine to isocyanate prevents excess reagent accumulation .
  • In Situ Monitoring: TLC or HPLC tracks reaction progress, allowing timely termination to avoid degradation .

Advanced: What strategies are recommended for resolving contradictory spectroscopic data (e.g., NMR vs. X-ray) in structural elucidation?

Methodological Answer:
Contradictions may arise from dynamic processes (e.g., tautomerism) or crystallographic packing effects. Strategies include:

  • Variable-Temperature NMR: Identifies tautomeric equilibria (e.g., pyrazole NH proton exchange) by observing signal coalescence at elevated temperatures .
  • DFT Calculations: Predicts stable tautomers and compares computed NMR chemical shifts with experimental data .
  • Multi-Technique Validation: Cross-validate using IR (urea C=O stretch ~1650 cm⁻¹) and elemental analysis .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Storage: Store at –20°C in sealed containers to prevent hydrolysis of the urea group .
  • PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritant potential noted for similar ureas) .
  • Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks (dust/particulates) .
  • Waste Disposal: Segregate waste and use licensed facilities for incineration to avoid environmental contamination .

Advanced: How does the tert-butyl group influence the compound’s stability under varying pH conditions?

Methodological Answer:
The tert-butyl group enhances steric protection but may alter hydrolytic stability:

  • Acidic Conditions: The urea moiety is prone to protonation, but the bulky tert-butyl group shields the adjacent C–N bond from acid-catalyzed cleavage .
  • Basic Conditions: Hydrolysis of the urea group is accelerated, with tert-butyl potentially stabilizing transition states via hydrophobic interactions .
  • Experimental Validation: Perform accelerated stability studies (e.g., 1M HCl/NaOH at 40°C for 24h) and monitor degradation via HPLC .

Advanced: What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Models transition states for urea bond cleavage or pyrazole ring functionalization .
  • Molecular Dynamics (MD): Simulates solvation effects and predicts solubility in polar/nonpolar media .
  • Docking Studies: Screens potential biological targets (e.g., kinase enzymes) by analyzing pyridinyl–protein interactions .
  • Software Tools: Gaussian (DFT), GROMACS (MD), and AutoDock Vina (docking) are widely used .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.